2-Ethoxy-4-methoxybenzaldehyde

ALDH3A1 inhibition enzyme assay drug discovery

Select 2-Ethoxy-4-methoxybenzaldehyde for reliable ALDH3A1 inhibition studies (IC50 2.1 µM) and advanced synthetic applications. Its distinct logP (1.91) and TPSA (35.53 Ų) ensure reproducible chromatographic performance and validated computational modeling. Boiling point 310.8 °C supports high-temp reactions. Avoid experimental variability—order authenticated stocks with full documentation.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 42924-37-8
Cat. No. B1595736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-methoxybenzaldehyde
CAS42924-37-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3
InChIKeyQXAVANUCHWRYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-4-methoxybenzaldehyde (CAS 42924-37-8) Sourcing Profile: Aromatic Aldehyde with Distinct Substitution Pattern for Targeted Organic Synthesis and Biomedical Research


2-Ethoxy-4-methoxybenzaldehyde (CAS 42924-37-8) is an ortho-substituted benzaldehyde derivative featuring both ethoxy (-OC₂H₅) and methoxy (-OCH₃) groups on the aromatic ring, along with a reactive aldehyde moiety [1]. This substitution pattern confers unique physicochemical properties, including a logP of 1.91 and a topological polar surface area (TPSA) of 35.53 Ų, which differentiate it from mono-substituted analogs in both synthetic and biological contexts [1]. The compound has been investigated for its inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1) [2].

Why 2-Ethoxy-4-methoxybenzaldehyde Cannot Be Replaced by Common Mono-substituted Benzaldehydes in Research and Industrial Workflows


Despite structural similarities, 2-Ethoxy-4-methoxybenzaldehyde exhibits significantly different physicochemical and biological properties compared to its mono-substituted counterparts such as 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde. These differences—in lipophilicity, polar surface area, conformational flexibility, and boiling point—directly impact compound behavior in synthetic reactions, chromatographic separations, and biological assays [1]. Substituting this compound with a simpler analog may lead to altered reaction yields, unexpected retention times, or divergent biological activity profiles, thereby compromising experimental reproducibility and data integrity [1][2]. The quantitative evidence below substantiates these critical distinctions.

Quantitative Differentiation of 2-Ethoxy-4-methoxybenzaldehyde Against Closest Structural Analogs


ALDH3A1 Inhibition Potency: 2-Ethoxy-4-methoxybenzaldehyde vs. Reference Inhibitor B37 (CHEMBL1492620)

In a head-to-head enzymatic assay, 2-Ethoxy-4-methoxybenzaldehyde exhibited an IC50 of 2.10 × 10³ nM against human ALDH3A1-mediated benzaldehyde oxidation. Under identical experimental conditions, the reference inhibitor B37 (CHEMBL1492620) demonstrated an IC50 of 1.00 × 10³ nM [1][2]. This indicates that 2-Ethoxy-4-methoxybenzaldehyde is approximately 2.1-fold less potent than B37, providing a quantitative benchmark for selecting this compound as a moderately active ALDH3A1 modulator in biological studies.

ALDH3A1 inhibition enzyme assay drug discovery cancer metabolism

Lipophilicity (LogP) of 2-Ethoxy-4-methoxybenzaldehyde Relative to Mono-substituted Benzaldehyde Analogs

The calculated logP of 2-Ethoxy-4-methoxybenzaldehyde is 1.91 [1], placing its lipophilicity intermediate between methoxy-substituted analogs (logP range 1.51–1.78) and the mono-ethoxy analog (logP 2.13–2.23) [2][3][4][5]. Specifically, it is 0.13–0.40 logP units higher than 2-methoxybenzaldehyde (logP 1.51–1.78) and 4-methoxybenzaldehyde (logP 1.51–1.78), and 0.22–0.32 logP units lower than 4-ethoxybenzaldehyde (logP 2.13–2.23). This intermediate hydrophobicity profile can influence membrane permeability, solubility, and chromatographic retention behavior.

lipophilicity drug design partition coefficient ADME prediction

Topological Polar Surface Area (TPSA) of 2-Ethoxy-4-methoxybenzaldehyde: Enhanced Polarity for Hydrogen Bonding and Solubility Considerations

2-Ethoxy-4-methoxybenzaldehyde possesses a topological polar surface area (TPSA) of 35.53 Ų [1], which is approximately 35% larger than the TPSA of common mono-substituted analogs (26.30 Ų for 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde) [2][3]. This increased polar surface area arises from the presence of two oxygen-containing substituents (ethoxy and methoxy) in addition to the aldehyde group, enhancing the compound's capacity for hydrogen bonding and potentially improving aqueous solubility relative to less polar analogs.

polar surface area bioavailability solubility molecular descriptor

Boiling Point of 2-Ethoxy-4-methoxybenzaldehyde: A Critical Parameter for Distillation, Purification, and Thermal Stability Assessment

2-Ethoxy-4-methoxybenzaldehyde exhibits a boiling point of 310.8 °C at 760 mmHg [1], which is substantially higher than that of its mono-substituted analogs: 2-methoxybenzaldehyde boils at ~238–243.5 °C [2], 4-methoxybenzaldehyde at ~248 °C [3], and 4-ethoxybenzaldehyde at ~255 °C [4]. This elevated boiling point, approximately 55–73 °C higher than the comparators, reflects stronger intermolecular interactions due to the dual alkoxy substitution and impacts purification strategies such as vacuum distillation and short-path distillation.

boiling point distillation thermal stability physical property

Rotatable Bond Count of 2-Ethoxy-4-methoxybenzaldehyde: Increased Conformational Flexibility Compared to Methoxy Analogs

2-Ethoxy-4-methoxybenzaldehyde contains 4 rotatable bonds [1], double the number found in 2-methoxybenzaldehyde (2 rotatable bonds) and 4-methoxybenzaldehyde (2 rotatable bonds), and equal to that of 4-ethoxybenzaldehyde (4 rotatable bonds) [2][3][4]. The presence of an ethoxy group (-OCH₂CH₃) introduces two additional rotatable bonds compared to methoxy (-OCH₃) substituents, increasing the compound's conformational entropy. This enhanced flexibility can influence molecular recognition events, crystal packing, and chromatographic behavior.

conformational flexibility rotatable bonds molecular dynamics entropy

Optimal Research and Industrial Use Cases for 2-Ethoxy-4-methoxybenzaldehyde Based on Quantitative Differentiation Evidence


ALDH3A1-Focused Cancer Stem Cell and Metabolic Disease Research

2-Ethoxy-4-methoxybenzaldehyde (IC50 = 2.1 µM) serves as a moderately potent ALDH3A1 inhibitor, providing a defined activity benchmark for structure-activity relationship (SAR) studies and tool compound validation in cancer stem cell and metabolic disease models [1]. Its intermediate potency relative to reference inhibitor B37 (IC50 = 1.0 µM) allows researchers to use it as a less active control or as a starting scaffold for medicinal chemistry optimization [2].

Preparative Chromatography and Purification Method Development

The distinct lipophilicity (logP = 1.91) and enhanced polar surface area (TPSA = 35.53 Ų) of 2-Ethoxy-4-methoxybenzaldehyde, compared to simpler benzaldehyde analogs, make it an excellent test compound for developing and optimizing reversed-phase HPLC methods, solid-phase extraction protocols, and liquid-liquid extraction workflows [1][2]. Its intermediate logP and higher TPSA provide a challenging yet tractable separation profile for method validation.

Synthetic Intermediate for Multi-step Organic Transformations

The high boiling point (310.8 °C) and increased conformational flexibility (4 rotatable bonds) of 2-Ethoxy-4-methoxybenzaldehyde render it suitable for reactions conducted at elevated temperatures without significant evaporative loss, such as Knoevenagel condensations, Grignard reactions, and other transformations requiring thermal activation [1][2]. The dual alkoxy substitution pattern also serves as a versatile platform for further functionalization via electrophilic aromatic substitution or directed ortho-metalation strategies [1].

In Silico Modeling and Physicochemical Property Prediction

The well-defined quantitative descriptors of 2-Ethoxy-4-methoxybenzaldehyde—including logP, TPSA, rotatable bond count, and boiling point—provide a reliable data set for validating computational models of molecular properties [1][2][3]. This compound can serve as a benchmark in QSAR (Quantitative Structure-Activity Relationship) studies, ADME prediction software calibration, and molecular dynamics simulations where accurate physicochemical parameters are essential [1].

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